molecular formula C16H26ClNO2 B12776520 DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride CAS No. 87253-02-9

DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride

Cat. No.: B12776520
CAS No.: 87253-02-9
M. Wt: 299.83 g/mol
InChI Key: KOLMGFYKKQZWFX-UHFFFAOYSA-N
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Description

DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of butyric acid, featuring an amino group and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride typically involves the esterification of 4-amino-4-phenylbutyric acid with hexanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially influencing synaptic transmission and neuronal activity. The exact molecular targets and pathways are still under investigation, but it is thought to interact with receptors and enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Similar Compounds

  • DL-4-Amino-4-phenylbutyric acid ethyl ester hydrochloride
  • DL-4-Amino-4-phenylbutyric acid methyl ester hydrochloride
  • DL-4-Amino-4-phenylbutyric acid propyl ester hydrochloride

Uniqueness

DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride is unique due to its hexyl ester group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This difference in the ester group length can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

87253-02-9

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

hexyl 4-amino-4-phenylbutanoate;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-2-3-4-8-13-19-16(18)12-11-15(17)14-9-6-5-7-10-14;/h5-7,9-10,15H,2-4,8,11-13,17H2,1H3;1H

InChI Key

KOLMGFYKKQZWFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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